molecular formula C7H6N2O5 B2984618 Methyl 2-hydroxy-5-nitronicotinate CAS No. 153888-40-5; 856579-28-7; 89910-50-9

Methyl 2-hydroxy-5-nitronicotinate

Cat. No.: B2984618
CAS No.: 153888-40-5; 856579-28-7; 89910-50-9
M. Wt: 198.134
InChI Key: DLMMETCUQGSGOK-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-nitronicotinate (CAS: 89910-50-9, 153888-40-5, or 856579-28-7) is a nitropyridine derivative with the molecular formula C₇H₆N₂O₅ and a molecular weight of 198.13 g/mol. It is structurally characterized by a pyridine ring substituted with a methoxycarbonyl group at position 3, a hydroxyl group at position 2, and a nitro group at position 3. This compound is utilized in diverse research applications, including enzymatic assays (e.g., quantification of peroxidase and ascorbic acid in biological samples), protein kinase studies, and as a precursor in organic synthesis. Suppliers include specialized chemical manufacturers such as Chongqing Chemdad Co., Ltd., and Combi-Blocks, which offer the compound at 98% purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7(11)5-2-4(9(12)13)3-8-6(5)10/h2-3H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMMETCUQGSGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CNC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856579-28-7
Record name Methyl 2-hydroxy-5-nitronicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-hydroxy-5-nitronicotinate

  • CAS : 156896-54-7
  • Molecular Formula : C₈H₈N₂O₅
  • Key Differences : The ethyl ester variant replaces the methyl group with an ethyl chain, marginally increasing molecular weight (212.16 g/mol ) and altering solubility.
  • Hazards : Causes severe eye irritation (H319) and respiratory irritation (H335). Safety protocols mandate respiratory protection, gloves, and ventilation.
  • Applications: Used as a laboratory chemical and in substance manufacturing. Limited toxicological or environmental data are available.

Methyl 6-chloro-5-nitronicotinate

  • CAS : 59237-53-5
  • Molecular Formula : C₇H₅ClN₂O₄
  • Key Differences : Substitution of the hydroxyl group with chlorine at position 6 enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.
  • Applications: Intermediate in synthesizing amino and mercapto derivatives (e.g., Methyl 5-amino-6-mercaptonicotinate).

Methyl 2-amino-5-nitronicotinate

  • CAS : 88312-64-5
  • Molecular Formula : C₇H₇N₃O₄
  • Key Differences: The hydroxyl group is replaced by an amino group at position 2, altering electronic properties and reactivity.
  • Applications : Key precursor for polyfunctionalized benzo[d]thiazole and thiazolo[5,4-b]pyridine derivatives.

Methyl 4-hydroxy-5-nitronicotinate

  • CAS : 1214387-19-5
  • Molecular Formula : C₇H₆N₂O₅
  • Key Differences : Hydroxyl group at position 4 instead of position 2, influencing hydrogen-bonding interactions and solubility.
  • Applications : Pharmaceutical intermediate for APIs and medical ingredients.

Methyl 6-hydroxy-5-nitronicotinate

  • CAS : 222970-61-8
  • Molecular Formula : C₇H₆N₂O₅
  • Key Differences : Hydroxyl and nitro groups at positions 6 and 5, respectively, modifying regioselectivity in reactions.
  • Purity : 98% (Combi-Blocks).

Comparative Analysis Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Hazards
Methyl 2-hydroxy-5-nitronicotinate 89910-50-9 C₇H₆N₂O₅ 198.13 2-OH, 5-NO₂, 3-COOCH₃ Enzyme assays, kinase studies Harmful by inhalation/skin contact
Ethyl 2-hydroxy-5-nitronicotinate 156896-54-7 C₈H₈N₂O₅ 212.16 2-OH, 5-NO₂, 3-COOCH₂CH₃ Laboratory chemical H319, H335
Methyl 6-chloro-5-nitronicotinate 59237-53-5 C₇H₅ClN₂O₄ 216.58 6-Cl, 5-NO₂, 3-COOCH₃ Synthesis of mercapto derivatives Not fully characterized
Methyl 2-amino-5-nitronicotinate 88312-64-5 C₇H₇N₃O₄ 197.15 2-NH₂, 5-NO₂, 3-COOCH₃ Heterocyclic synthesis Requires inert atmosphere storage
Methyl 4-hydroxy-5-nitronicotinate 1214387-19-5 C₇H₆N₂O₅ 198.13 4-OH, 5-NO₂, 3-COOCH₃ Pharmaceutical intermediates No data available

Key Findings and Discrepancies

  • CAS Variability : this compound is listed under multiple CAS numbers (89910-50-9, 153888-40-5, 856579-28-7), likely due to regional or supplier-specific registrations.
  • Synthetic Utility: Chloro and amino derivatives are prioritized for further functionalization due to reactive substituents.

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